Thorium (IV) carbonate oxide monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

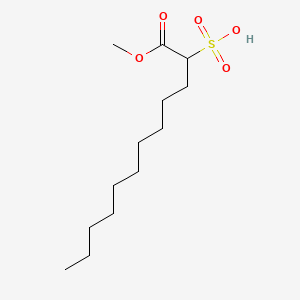

Thorium (IV) carbonate oxide monohydrate is a chemical compound with the molecular formula CH₂O₅Th. It is a thorium-based compound that includes carbonate and oxide groups, along with a single water molecule. Thorium compounds are known for their radioactive properties and have been studied for various applications, including nuclear energy and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thorium (IV) carbonate oxide monohydrate can be synthesized through the reaction of thorium nitrate with sodium carbonate in an aqueous solution. The reaction typically involves the following steps:

- Dissolving thorium nitrate in water.

- Adding sodium carbonate to the solution, resulting in the precipitation of thorium carbonate.

- Filtering and washing the precipitate to remove impurities.

- Drying the precipitate to obtain this compound.

Industrial Production Methods: Industrial production of thorium compounds often involves the extraction of thorium from monazite sands, which contain thorium phosphate. The extraction process includes:

- Crushing and grinding the monazite ore.

- Treating the ore with sulfuric acid to convert thorium phosphate to thorium sulfate.

- Precipitating thorium hydroxide by adding ammonia.

- Converting thorium hydroxide to thorium nitrate by reacting with nitric acid.

- Finally, synthesizing this compound as described above.

Analyse Chemischer Reaktionen

Types of Reactions: Thorium (IV) carbonate oxide monohydrate can undergo various chemical reactions, including:

Oxidation: Thorium can be oxidized to form thorium dioxide.

Reduction: Reduction of thorium compounds can lead to the formation of thorium metal.

Substitution: Thorium can form complexes with various ligands, such as phosphates and sulfates.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures.

Reduction: Hydrogen gas or other reducing agents at elevated temperatures.

Substitution: Ligands like phosphates, sulfates, and organic molecules in aqueous or organic solvents.

Major Products:

Oxidation: Thorium dioxide (ThO₂).

Reduction: Thorium metal (Th).

Substitution: Various thorium complexes, such as thorium phosphate and thorium sulfate.

Wissenschaftliche Forschungsanwendungen

Thorium (IV) carbonate oxide monohydrate has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other thorium compounds and materials.

Biology: Studied for its potential use in radiopharmaceuticals for cancer treatment.

Medicine: Investigated for its use in targeted alpha therapy (TAT) for treating tumors.

Industry: Utilized in the production of high-temperature ceramics and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of thorium (IV) carbonate oxide monohydrate involves its radioactive properties. Thorium emits alpha particles, which can cause damage to biological tissues. In targeted alpha therapy, thorium compounds are used to deliver alpha radiation directly to cancer cells, causing DNA damage and cell death. The molecular targets include DNA and other cellular components, leading to the disruption of cellular processes and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Thorium Dioxide (ThO₂): A common thorium compound with high thermal stability and used in nuclear reactors.

Thorium Nitrate (Th(NO₃)₄): Used as a precursor for synthesizing other thorium compounds.

Thorium Phosphate (Th₃(PO₄)₄): Studied for its potential use in nuclear waste immobilization.

Uniqueness: Thorium (IV) carbonate oxide monohydrate is unique due to its combination of carbonate and oxide groups, along with its monohydrate form. This combination provides specific chemical properties that make it suitable for various applications, including its use as a precursor for other thorium compounds and its potential in targeted alpha therapy.

Eigenschaften

Molekularformel |

CH2O5Th |

|---|---|

Molekulargewicht |

326.06 g/mol |

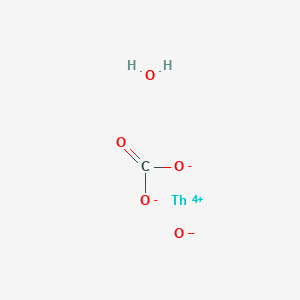

IUPAC-Name |

oxygen(2-);thorium(4+);carbonate;hydrate |

InChI |

InChI=1S/CH2O3.H2O.O.Th/c2-1(3)4;;;/h(H2,2,3,4);1H2;;/q;;-2;+4/p-2 |

InChI-Schlüssel |

ZZZWURLVBXQTSC-UHFFFAOYSA-L |

Kanonische SMILES |

C(=O)([O-])[O-].O.[O-2].[Th+4] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)